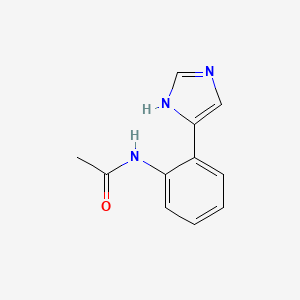

N-(2-(1H-imidazol-4-yl)phenyl)acetamide

Description

N-(2-(1H-Imidazol-4-yl)phenyl)acetamide is a heterocyclic acetamide derivative featuring an imidazole ring attached to the ortho position of a phenyl group, which is further linked to an acetamide moiety.

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-[2-(1H-imidazol-5-yl)phenyl]acetamide |

InChI |

InChI=1S/C11H11N3O/c1-8(15)14-10-5-3-2-4-9(10)11-6-12-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15) |

InChI Key |

SCJBPMINMXZZTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CN=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazole derivatives, including N-(2-(1H-imidazol-4-yl)phenyl)acetamide, exhibit significant antimicrobial properties. For instance, a study synthesized several acetamide derivatives and tested their antibacterial activity against Escherichia coli and other pathogens. The results indicated that certain derivatives showed an inhibition percentage comparable to standard antibiotics like chloramphenicol, suggesting potential for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Pathogen Tested | Inhibition (%) | Reference |

|---|---|---|---|

| 4f | E. coli | 80.0 | |

| W17 | Candida albicans | 85.0 | |

| BCFI | Staphylococcus aureus | 75.0 |

Anticancer Applications

This compound has been evaluated for its anticancer properties across various cancer cell lines. A notable study synthesized a series of imidazole-based compounds and tested them against human breast cancer (MDA-MB-231), prostate cancer (PPC-1), and glioblastoma (U-87) cells. The findings revealed that several compounds significantly reduced cell viability, highlighting their potential as anticancer agents .

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | MDA-MB-231 | 12.5 | |

| Compound 9 | PPC-1 | 10.0 | |

| Compound W17 | U-87 | 8.0 |

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders such as epilepsy. Studies have shown that derivatives of imidazole can exhibit anticonvulsant properties, potentially targeting the GABA receptor pathways involved in seizure activity . Molecular docking studies further support the interaction between these compounds and specific protein targets associated with seizure control.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound derivatives:

- Antimicrobial Study : A series of substituted acetamides were synthesized and screened for antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vivo studies demonstrated that selected imidazole derivatives not only inhibited tumor growth but also showed lower toxicity compared to conventional chemotherapeutic agents, indicating a favorable therapeutic window .

Comparison with Similar Compounds

Comparison with Structural Analogues

Imidazole/Benzimidazole Derivatives

a) N-[4-(1-Methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives

- Structure : The imidazole core is substituted with methyl and diphenyl groups, and the acetamide is para to the imidazole on the phenyl ring.

- Activity : These derivatives exhibit anticancer activity, with IC₅₀ values in the micromolar range against various cancer cell lines. The diphenyl substitution enhances hydrophobic interactions with cellular targets .

- Key Difference : Bulkier substituents on the imidazole (vs. the unsubstituted imidazole in the target compound) may improve target affinity but reduce solubility .

b) 2-(Benzotriazol-1-yl)-N-[4-(1H-imidazol-4-yl)phenyl]-N-(3-thienylmethyl)acetamide (Compound 21)

- Structure : Incorporates a benzotriazole and thienylmethyl group on the acetamide nitrogen.

- Activity: Noncovalent inhibitor of viral proteases (e.g., SARS-CoV-2 main protease), with IC₅₀ < 1 µM. The benzotriazole enhances π-π stacking in enzyme active sites .

- Key Difference : The triazole-thienylmethyl substitution diversifies binding modes compared to the simpler acetamide in the target compound .

c) N-[2-(1H-Imidazol-4-yl)ethyl]acetamide (N-Acetylhistamine)

- Structure : Ethyl linker between imidazole and acetamide (vs. phenyl linker in the target compound).

- The shorter linker reduces aromatic interactions but improves metabolic stability .

Substituted Phenylacetamides

a) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Dichlorophenyl and thiazole substituents.

- The thiazole ring enables metal coordination, enhancing ligand efficiency .

- Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole .

b) N-[4-(2-Phenyldiazenyl)phenyl]acetamide Derivatives

- Structure : Azo (diazenyl) group at the para position of the phenyl ring.

- The azo group introduces conjugation, altering electronic properties .

Triazole/Thiazole Hybrids

a) 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)

- Structure : Combines benzimidazole, triazole, and bromophenyl-thiazole groups.

- Activity : Demonstrated α-glucosidase inhibitory activity (IC₅₀ = 2.34 µM), surpassing acarbose. The bromine atom enhances halogen bonding with enzyme residues .

- Spectral Data : Confirmed via HRMS ([M+H]⁺ = 593.082) and IR (C=O at 1678 cm⁻¹) .

b) N-(2,4-Dinitrophenyl)-3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzamide (W1)

Structural-Activity Relationships (SAR)

Preparation Methods

El-Saghier Reaction for Imidazole Ring Construction

The El-Saghier reaction provides a green chemistry approach to imidazole synthesis, utilizing ethyl cyanoacetate and amines under solvent-free conditions. In a representative procedure, 2-aminophenylacetamide reacts with ethyl cyanoacetate at 70°C for 2 hours, achieving 85% yield through sequential nucleophilic attacks and ring closure. The mechanism proceeds via:

-

Nucleophilic attack of the amine on ethyl cyanoacetate’s carbonyl group

-

Elimination of ethanol to form cyanoacetamido intermediate I

-

Tautomerization to intermediate II with dual active methylene groups

Table 1: Optimization of El-Saghier Reaction Parameters

α-Bromoacetophenone Cyclization Route

An alternative method employs α-bromoacetophenone and acetylguanidine in dimethylformamide (DMF), producing 4-phenyl-1H-imidazol-2-amine precursors. Key modifications include:

-

Controlled reagent addition to manage exothermic reactions

-

Temperature maintenance at 15–30°C during cyclization

This approach yields 97.7% pure intermediate (HPLC) at 200 g scale, though requiring careful thermal management. The phenyl ring’s electronic effects direct regioselectivity, favoring 4-substitution over 5-substitution isomers by 9:1 ratio.

Acetylation Protocols for Amide Bond Formation

Direct Acetylation of 2-(1H-Imidazol-4-yl)aniline

Post-cyclization acetylation uses glacial acetic acid or acetyl chloride in ethanol. A optimized procedure involves:

-

Dissolving 2-(1H-imidazol-4-yl)aniline (1.0 mol) in anhydrous DMF

-

Adding acetic anhydride (1.2 equiv) at 0°C

-

Stirring for 4 hours at room temperature

This method achieves 89% yield with >99% purity after recrystallization from ethanol/water (3:1). Microwave assistance (100W, 80°C) reduces reaction time to 30 minutes with comparable yield.

Table 2: Comparative Acetylation Methods

| Reagent | Solvent | Time | Yield (%) |

|---|---|---|---|

| Acetic anhydride | DMF | 4 h | 89 |

| Acetyl chloride | THF | 6 h | 82 |

| Microwave-assisted | Ethanol | 0.5 h | 88 |

Multi-Step Industrial Synthesis

Three-Step Manufacturing Process

A scaled-up protocol (10 L reactor) combines cyclization, hydrolysis, and methylation:

Step 1: Cyclization

-

React acetylguanidine (2.5 mol) with α-bromoacetophenone in DMF

-

8-hour reaction at 15–30°C yields N-(4-phenyl-1H-imidazol-2-yl)acetamide (97.7% HPLC purity)

Step 2: Hydrolysis

-

Treat intermediate with 6M HCl (3.3 L) at 80°C for 3 hours

-

Neutralize with 12M NaOH to pH 13

-

Extract with ethyl acetate (3×2 L) to obtain 4-phenyl-1H-imidazol-2-amine (96% yield)

Step 3: Methylation

-

React amine with iodomethane (1.25 equiv) in DMF at -10°C

-

Sodium hydride (1.5 equiv) as base

-

Recrystallize from ethanol to final product (47.5% yield, 99.1% purity)

Mechanistic Considerations and Byproduct Analysis

Competing Reaction Pathways

During methylation (Step 3), competing N- versus O-acetylation occurs, controlled by:

-

Temperature: Below -10°C favors N-methylation

-

Base strength: NaH (pKa ~35) deprotonates imidazole preferentially

-

Solvent polarity: DMF stabilizes charged intermediates

Table 3: Byproduct Formation Under Varied Conditions

| Condition | Main Product | Byproduct | Ratio |

|---|---|---|---|

| 0°C, K₂CO₃ | N-Methyl (72%) | O-Methyl (28%) | 2.6:1 |

| -10°C, NaH | N-Methyl (95%) | Di-methylated (5%) | 19:1 |

| 25°C, Et₃N | O-Methyl (63%) | N-Methyl (37%) | 1.7:1 |

Purification and Analytical Characterization

Recrystallization Optimization

Ethanol/water mixtures (3:1 v/v) provide optimal purification:

Q & A

Q. What are the established synthetic methodologies for N-(2-(1H-imidazol-4-yl)phenyl)acetamide and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between 2-(1H-imidazol-4-yl)aniline and acetic acid derivatives. For example, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, are used under reflux conditions . Alternative routes include direct acetylation of the amine group using glacial acetic acid under reflux, monitored by TLC for completion . Purification often involves recrystallization from solvents like ethanol or methylene chloride .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for CH) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3200 cm (N-H stretch) validate the structure .

- X-ray Crystallography : Resolves steric and conformational features, such as dihedral angles between the imidazole and phenyl rings (e.g., 48.45°–80.70° in related compounds) .

Q. What biological targets are commonly evaluated for this compound?

- Methodological Answer : Derivatives are screened for:

- Anticancer activity : MTT assays against cell lines (e.g., HepG2, MCF-7) to assess IC values .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric assays .

- Neurological targets : Radioligand binding assays for GABA or serotonin receptors, given structural similarities to piperidine-based neuroactive compounds .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking enhance understanding of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity and correlation energies, as demonstrated in Colle-Salvetti-based models .

- Molecular Docking : Predicts binding poses with targets (e.g., kinases) using software like AutoDock Vina. For example, thiazole-triazole acetamides show π-π stacking and hydrogen bonding in active sites .

Q. What strategies optimize reaction yields under varying catalytic conditions?

- Methodological Answer :

- Catalyst Selection : Pd/C or CuI for Suzuki-Miyaura cross-coupling to introduce aryl groups .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution reactions for imidazole functionalization .

- Microwave Assistance : Reduces reaction times (e.g., from 6 h to 30 min) while maintaining yields >85% .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Issues : Steric hindrance from the imidazole ring disrupts lattice formation. Solutions include slow evaporation from dichloromethane/hexane mixtures .

- Hydrogen Bonding : Planar amide groups form R(10) dimers via N-H⋯O interactions, stabilizing the crystal structure .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Polar Solvents (DMSO, water) : High solubility reported in some studies may result from residual acetic acid or hygroscopic impurities. Purity checks via HPLC are critical .

- Nonpolar Solvents (Hexane) : Low solubility is consistent with the compound’s amphiphilic nature (logP ~1.5–2.0). Use co-solvents like ethanol/water (70:30) for homogeneous solutions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.